Margaroleic acid

Description

cis-9-Heptadecenoic acid has been reported in Streptomyces and Pinus koraiensis with data available.

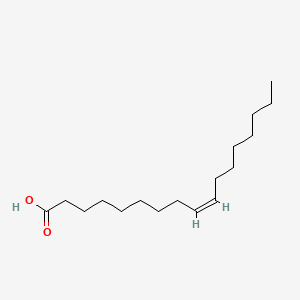

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(Z)-heptadec-9-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h8-9H,2-7,10-16H2,1H3,(H,18,19)/b9-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBYPNXLFMSGKH-HJWRWDBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC/C=C\CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020795 | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1981-50-6 | |

| Record name | Margaroleic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1981-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9-Heptadecenoic acid, (Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001981506 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-9-Heptadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9Z-Heptadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062437 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Margaroleic Acid: A Comprehensive Technical Guide on its Natural Sources, Dietary Intake, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margaroleic acid (cis-9-heptadecenoic acid, C17:1), a monounsaturated odd-chain fatty acid, is emerging as a molecule of interest in nutritional science and metabolic research. Traditionally considered a trace component in the human diet, its role as a potential biomarker for the consumption of certain foods, particularly dairy products, has brought it to the forefront of lipid analysis. This technical guide provides an in-depth overview of the natural sources of this compound, its dietary intake, and detailed methodologies for its quantification in various food matrices. Furthermore, this document explores the current understanding of its biological relevance and outlines the metabolic pathways associated with odd-chain fatty acids.

Natural Sources and Dietary Intake of this compound

This compound is found in modest quantities in a limited range of natural sources. The primary dietary contributors are ruminant fats and certain marine organisms. Its presence in plant-based oils is generally negligible.

Dairy Products

Ruminant animals, through microbial activity in their digestive systems, are a primary source of odd-chain fatty acids, including this compound. Consequently, dairy products such as milk, butter, and cheese contain detectable levels of this fatty acid. While heptadecanoic acid (C17:0) is a more established biomarker for dairy fat intake, this compound (C17:1) is also present.[1][2] Quantitative analyses have revealed that the concentration of this compound in butterfat can vary, with some studies reporting levels ranging from 0.000% to 0.094% of the total fatty acids.

Fish and Seafood

Certain species of fish and shellfish are notable sources of this compound. The fatty acid composition of marine life is diverse and influenced by diet and environment. A study of 34 marine fish species from the Mediterranean Sea identified the presence of cis-10-heptadecenoic acid in concentrations ranging from 0.17% to 2.01% of the total fatty acids.[3][4] Specific quantitative data for various fish and shellfish are presented in Table 1.

Plant Sources

The occurrence of this compound in plant-based oils and fats is exceedingly rare. Extensive analyses of various vegetable oils have consistently shown either undetectable or trace amounts of this particular fatty acid.

Quantitative Data on this compound in Natural Sources

The following tables summarize the available quantitative data for this compound in various food sources. It is important to note that values can fluctuate based on factors such as animal feed, seasonality, and the specific analytical methods employed.

Table 1: this compound Content in Fish and Seafood

| Food Source | Scientific Name | This compound Content | Reference |

| Various Marine Fish (34 species) | - | 0.17 - 2.01 (% of total fatty acids) | [3][4] |

| Ayu sweetfish (wild, viscera, baked) | Plecoglossus altivelis | 32 mg / 90 g edible portion | [5] |

| Chum salmon (aramaki raw) | Oncorhynchus keta | 42 mg / 120 g edible portion | [5] |

| Coho salmon (cultured, baked) | Oncorhynchus kisutch | 27 mg / 80 g edible portion | [5] |

| Red sea bream (cultured, baked) | Pagrus major | 31 mg / 95 g edible portion | [5] |

| Red sea bream (cultured, boiled) | Pagrus major | 346 mg / 1310 g edible portion | [5] |

| Pink salmon (canned in brine) | Oncorhynchus gorbuscha | 58 mg / 180 g edible portion | [5] |

| Skipjack (caught in autumn, raw) | Katsuwonus pelamis | 363 mg / 1800 g edible portion | [5] |

| Fish paste product (fish sausage) | - | 27 mg / 95 g edible portion | [5] |

| Ayu sweetfish (wild, raw) | Plecoglossus altivelis | 14 mg / 90 g edible portion | [5] |

| Mirinboshi (anchovy) | Engraulis japonicus | 9 mg / 35 g edible portion | [5] |

Table 2: this compound Content in Dairy Products

| Food Source | This compound Content (% of total fatty acids) | Reference |

| Butter | 0.000 - 0.094 |

Experimental Protocols for the Analysis of this compound

The accurate quantification of this compound in complex food matrices necessitates a multi-step analytical approach, primarily involving lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography coupled with mass spectrometry (GC-MS) or flame ionization detection (GC-FID).

Lipid Extraction

The initial step involves the extraction of total lipids from the food sample. A commonly employed and robust method is a modified Folch extraction.

Protocol: Lipid Extraction from Food Matrix

-

Homogenization: Homogenize a precisely weighed amount of the food sample. For solid samples, cryogenic grinding with liquid nitrogen can be beneficial to ensure homogeneity.

-

Solvent Addition: To the homogenized sample, add a 2:1 (v/v) mixture of chloroform and methanol. The solvent volume should be sufficient to ensure complete immersion and extraction, typically a 20-fold excess relative to the sample weight.

-

Internal Standard Spiking: Before extraction, spike the sample with a known amount of an internal standard, such as heptadecanoic acid (C17:0) or a deuterated analog, to correct for extraction losses and variations in derivatization and injection.

-

Agitation: Vigorously agitate the mixture for an extended period (e.g., 1-2 hours) at room temperature to ensure thorough lipid extraction.

-

Phase Separation: Add 0.2 volumes of a 0.9% NaCl solution to the mixture and centrifuge to facilitate phase separation.

-

Collection: Carefully collect the lower chloroform phase containing the lipids using a glass pipette.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Transesterification to Fatty Acid Methyl Esters (FAMEs)

For GC analysis, the fatty acids within the extracted lipids (primarily triglycerides) must be converted to their more volatile methyl ester derivatives.

Protocol: Base-Catalyzed Transesterification

-

Redissolution: Dissolve the dried lipid extract in a small volume of a non-polar solvent like hexane or toluene.

-

Methanolic Sodium Methoxide Addition: Add a solution of sodium methoxide in methanol (e.g., 0.5 M) to the lipid solution.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 50-60°C) for a short period (e.g., 10-20 minutes) with occasional vortexing.

-

Neutralization and Extraction: Stop the reaction by adding an acid (e.g., methanolic HCl or acetic acid). Add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Washing: Wash the organic phase containing the FAMEs with water to remove any residual catalyst or glycerol.

-

Drying and Concentration: Dry the FAMEs solution over anhydrous sodium sulfate and then concentrate it under a stream of nitrogen before GC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the preferred method for the identification and quantification of FAMEs due to its high sensitivity and specificity.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: A polar capillary column is essential for the separation of fatty acid isomers. Commonly used columns include HP-88 (100 m x 0.25 mm x 0.20 µm) or CP-Sil 88.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Inlet Temperature: 250-280°C.

-

Injection Mode: Splitless or split, depending on the concentration of the sample.

-

Oven Temperature Program: A programmed temperature ramp is crucial for resolving a wide range of FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up at a controlled rate (e.g., 5-15°C/min) to a final temperature of around 250-320°C, followed by a hold period.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification of this compound, using its characteristic ions, or full scan mode for qualitative analysis.

-

Biological Role and Signaling Pathways

The specific biological roles and signaling pathways directly involving this compound are not yet well-elucidated. However, as an odd-chain fatty acid, its metabolism is integrated into general fatty acid and energy metabolism.

Fatty acids, in general, are known to act as signaling molecules, influencing various cellular processes.[6][7][8][9][10][11] They can modulate membrane properties, serve as precursors for bioactive lipid mediators, and regulate gene expression through interactions with nuclear receptors like peroxisome proliferator-activated receptors (PPARs).[10]

Metabolism of Odd-Chain Fatty Acids

The metabolism of odd-chain fatty acids, including this compound, follows the general pathway of beta-oxidation. However, the final cleavage step yields propionyl-CoA instead of acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle. This anaplerotic role of odd-chain fatty acids can contribute to gluconeogenesis.

Experimental Workflow for this compound Analysis

The following diagram illustrates the logical workflow for the quantitative analysis of this compound from a food sample.

Conclusion

This compound, while present in trace amounts, is a fatty acid of growing interest due to its potential as a dietary biomarker and its unique position as an odd-chain monounsaturated fatty acid. This guide provides a consolidated resource of its known natural sources, quantitative data, and detailed analytical methodologies. Further research is warranted to fully elucidate the specific biological functions and signaling pathways of this compound, which may reveal novel insights into its role in human health and disease. The provided experimental protocols offer a robust framework for researchers to accurately quantify this fatty acid in various matrices, paving the way for future investigations into its physiological significance.

References

- 1. Can individual fatty acids be used as functional biomarkers of dairy fat consumption in relation to cardiometabolic health? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the association of dairy product intake with the fatty acids C15:0 and C17:0 measured from dried blood spots in a multipopulation cohort: Findings from the Food4Me study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fat content and fatty acid compositions of 34 marine water fish species from the Mediterranean Sea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Heptadecenoic acid Content of Fishes and Shellfishes (51 - 60) | Whole Food Catalog [wholefoodcatalog.info]

- 6. Fatty acids in cell signaling: historical perspective and future outlook - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. mdpi.com [mdpi.com]

- 10. Biological significance of essential fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Biological Role of (9Z)-Heptadecenoic Acid in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(9Z)-Heptadecenoic acid (C17:1n-8), a monounsaturated odd-chain fatty acid, has emerged from relative obscurity to become a molecule of significant interest in mammalian biology and disease. Historically considered a minor dietary component, recent evidence highlights its endogenous production and multifaceted roles in cellular signaling, metabolism, and pathophysiology. This technical guide provides a comprehensive overview of the current understanding of (9Z)-heptadecenoic acid's biological functions in mammals, with a focus on its metabolism, signaling pathways, and implications for human health. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of its molecular interactions to serve as a valuable resource for the scientific community.

Introduction

(9Z)-Heptadecenoic acid is a long-chain fatty acid characterized by a 17-carbon backbone with a single cis-double bond at the ninth carbon from the carboxyl end.[1] While its saturated counterpart, heptadecanoic acid (C17:0), has been more extensively studied as a biomarker for dairy fat intake and is associated with a lower risk of cardiometabolic diseases, the specific roles of the monounsaturated form are now gaining attention.[2][3] Emerging research indicates that (9Z)-heptadecenoic acid is not merely a passive dietary component but is actively metabolized and participates in critical cellular processes, including the regulation of cell proliferation and survival.

Metabolism of (9Z)-Heptadecenoic Acid

The metabolism of (9Z)-heptadecenoic acid in mammals is believed to follow the general pathways for monounsaturated and odd-chain fatty acids, primarily through mitochondrial and peroxisomal beta-oxidation.

2.1. Beta-Oxidation:

The degradation of (9Z)-heptadecenoic acid via beta-oxidation involves a series of enzymatic reactions that shorten the fatty acid chain. Due to its monounsaturated and odd-chain nature, its catabolism requires additional enzymatic steps compared to saturated even-chain fatty acids.

-

Activation: Before entering the mitochondria, (9Z)-heptadecenoic acid is activated to (9Z)-heptadecenoyl-CoA in the cytoplasm.

-

Mitochondrial Transport: The activated fatty acyl-CoA is transported into the mitochondrial matrix via the carnitine shuttle.

-

Beta-Oxidation Cycles: The fatty acyl-CoA undergoes cycles of beta-oxidation, each consisting of four enzymatic reactions: dehydrogenation, hydration, oxidation, and thiolysis.

-

Isomerization: The cis-double bond at the Δ9 position poses a challenge for the standard beta-oxidation enzymes. An isomerase is required to convert the cis-Δ3-enoyl-CoA intermediate, formed after several cycles of beta-oxidation, to a trans-Δ2-enoyl-CoA, which can then re-enter the beta-oxidation spiral.[4][5]

-

Final Products: The final cycle of beta-oxidation of the 17-carbon chain yields one molecule of propionyl-CoA and six molecules of acetyl-CoA.[4][6] Acetyl-CoA enters the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, another citric acid cycle intermediate.[4]

2.2. Alpha-Oxidation:

While beta-oxidation is the primary catabolic pathway, alpha-oxidation has been identified as a mechanism for the endogenous production of odd-chain fatty acids.[2][3] This peroxisomal process involves the removal of a single carbon atom from the carboxyl end of a fatty acid. It is plausible that (9Z)-heptadecenoic acid could be a substrate for or a product of alpha-oxidation, contributing to the cellular pool of odd-chain fatty acids. One study has provided evidence that 2-hydroxyacyl-CoA lyase (HACL1), an enzyme involved in alpha-oxidation, plays a significant role in the endogenous biosynthesis of heptadecanoic acid (C17:0).[7]

2.3. Endogenous Synthesis and Dietary Sources:

(9Z)-Heptadecenoic acid is found in trace amounts in dairy products and ruminant fats.[8] Its saturated counterpart, C17:0, is a well-established biomarker for dairy fat intake. Additionally, gut microbiota are known to produce odd-chain fatty acids, which can then be absorbed by the host.[2] Studies in mice have shown that a high-fat diet can lead to lower levels of C17:0 in the liver.[2]

Biological Roles and Signaling Pathways

(9Z)-Heptadecenoic acid and its saturated analog, heptadecanoic acid, have been implicated in a range of biological processes, from influencing the risk of chronic diseases to directly modulating cancer cell signaling.

3.1. Cardiometabolic Health:

Epidemiological studies have consistently shown an inverse association between circulating levels of odd-chain saturated fatty acids, particularly C15:0 and C17:0, and a lower risk of type 2 diabetes and cardiovascular disease.[2][3] While the direct contribution of (9Z)-heptadecenoic acid to these protective effects is still under investigation, its presence in the same dietary sources and its metabolic relationship with C17:0 suggest a potential role.

3.2. Anti-Cancer Activity:

A growing body of evidence points to the anti-proliferative and pro-apoptotic effects of heptadecanoic acid in various cancer cell lines. While much of this research has focused on the saturated form (C17:0), it provides a strong rationale for investigating the bioactivity of (9Z)-heptadecenoic acid.

Heptadecanoic acid has been shown to significantly inhibit the proliferation of non-small-cell lung cancer (NSCLC) cells, including those with acquired resistance to gefitinib.[9][10] It also promotes apoptosis and enhances the cytotoxicity of chemotherapeutic agents.[9] In pancreatic cancer cells, heptadecanoic acid induces apoptosis and improves sensitivity to gemcitabine.[11][12]

3.3. PI3K/Akt/mTOR Signaling Pathway:

The anti-cancer effects of heptadecanoic acid appear to be mediated, at least in part, through the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[11] This pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[8][13][14][15][16] Treatment of cancer cells with heptadecanoic acid has been shown to suppress the phosphorylation of Akt, a key downstream effector of PI3K, thereby inhibiting the pathway's activity.[9][10]

Figure 1. Simplified signaling pathway showing the inhibitory effect of (9Z)-heptadecenoic acid on the PI3K/Akt/mTOR pathway.

Quantitative Data

Quantitative data on the tissue distribution and biological effects of (9Z)-heptadecenoic acid are crucial for understanding its physiological relevance.

Table 1: Concentration of Heptadecanoic Acid (C17:0) in Human Tissues

| Tissue | Concentration (g/kg dry weight) in Controls | Concentration (g/kg dry weight) in Alzheimer's Disease | Fold Change | Reference |

| Brain (Neocortex) | Mean ± SD | Mean ± SD | ||

| 0.28 ± 0.08 | 0.38 ± 0.11 | 1.36 | [17] |

Note: Data for (9Z)-heptadecenoic acid specifically were not available in this study. The data for its saturated form, heptadecanoic acid, are presented as an indicator of odd-chain fatty acid presence in the brain.

Table 2: In Vitro Cytotoxicity of Heptadecanoic Acid (C17:0) in Pancreatic Cancer Cells

| Cell Line | Compound | IC50 (µM) | Reference |

| MIA PaCa-2 | Heptadecanoic Acid | 77.47 ± 2.10 | [12] |

| Gemcitabine-Resistant MIA PaCa-2 | Heptadecanoic Acid | 71.45 ± 6.37 | [12] |

Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of (9Z)-heptadecenoic acid.

5.1. Quantification of (9Z)-Heptadecenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and analysis of fatty acids from biological samples.

Figure 2. General workflow for the quantification of fatty acids by GC-MS.

5.1.1. Sample Preparation and Lipid Extraction:

-

Homogenize tissue samples or lyse cultured cells in a suitable buffer.

-

Extract total lipids using a chloroform:methanol (2:1, v/v) mixture according to the Folch method.[18]

-

Wash the organic phase with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

5.1.2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Resuspend the dried lipid extract in a solution of methanol containing an acid catalyst (e.g., 2.5% H2SO4) or a base catalyst (e.g., 0.5 M sodium methoxide).[18]

-

Heat the mixture at an appropriate temperature (e.g., 80°C for 1 hour for acid-catalyzed transesterification) to convert fatty acids to their corresponding FAMEs.

-

Extract the FAMEs with an organic solvent such as hexane.

5.1.3. GC-MS Analysis:

-

Inject the FAME sample into a gas chromatograph equipped with a mass spectrometer.

-

Use a suitable capillary column (e.g., a polar column like DB-23 or SP-2560) for the separation of FAMEs.[18]

-

Set the GC oven temperature program to achieve optimal separation of the different FAMEs.

-

The mass spectrometer is used to identify and quantify individual FAMEs based on their retention times and mass spectra. Use of an internal standard (e.g., deuterated heptadecanoic acid) is recommended for accurate quantification.[19]

5.2. Western Blot Analysis of Akt Phosphorylation

This protocol is used to assess the effect of (9Z)-heptadecenoic acid on the PI3K/Akt signaling pathway.

Figure 3. Workflow for Western blot analysis of Akt phosphorylation.

5.2.1. Cell Lysis and Protein Extraction:

-

Culture cells to the desired confluency and treat with various concentrations of (9Z)-heptadecenoic acid for the desired time.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

5.2.2. SDS-PAGE and Protein Transfer:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[2][20]

5.2.3. Immunoblotting and Detection:

-

Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[2][20]

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-p-Akt Ser473) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with an antibody for total Akt and a loading control (e.g., β-actin or GAPDH) for normalization.

5.3. Assessment of Apoptosis by TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

5.3.1. Cell/Tissue Preparation:

-

For cultured cells, grow them on coverslips and treat with (9Z)-heptadecenoic acid.

-

For tissue samples, prepare paraffin-embedded or frozen sections.

-

Fix the samples with 4% paraformaldehyde.

-

Permeabilize the cells/tissues with a detergent (e.g., 0.25% Triton X-100 in PBS) to allow entry of the labeling reagents.[9]

5.3.2. TUNEL Reaction:

-

Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., FITC-dUTP).[4][11]

-

The TdT enzyme catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

5.3.3. Detection and Analysis:

-

Wash the samples to remove unincorporated nucleotides.

-

Counterstain the nuclei with a DNA-binding dye such as DAPI.

-

Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright green fluorescence in their nuclei.

-

Quantify the percentage of TUNEL-positive cells to determine the apoptotic index.

Conclusion and Future Directions

(9Z)-Heptadecenoic acid is an emerging bioactive lipid with significant implications for mammalian health and disease. Its metabolism is intricately linked to that of other odd-chain fatty acids, and its biological activities, particularly its anti-cancer effects via modulation of the PI3K/Akt/mTOR pathway, are of considerable therapeutic interest.

Future research should focus on several key areas:

-

Detailed Metabolic Fate: Elucidating the specific enzymes and regulatory steps involved in the metabolism of (9Z)-heptadecenoic acid in different tissues.

-

Quantitative Tissue Distribution: Establishing comprehensive data on the concentrations of (9Z)-heptadecenoic acid in various mammalian tissues under normal and pathological conditions.

-

Mechanism of Action: Further delineating the molecular mechanisms by which (9Z)-heptadecenoic acid exerts its biological effects, including the identification of its direct molecular targets and its impact on other signaling pathways.

-

In Vivo Efficacy: Translating the promising in vitro anti-cancer findings into in vivo animal models to assess its therapeutic potential.

A deeper understanding of the biological role of (9Z)-heptadecenoic acid will undoubtedly open new avenues for the development of novel diagnostic and therapeutic strategies for a range of human diseases.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. benchchem.com [benchchem.com]

- 3. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 5. researchgate.net [researchgate.net]

- 6. β-oxidation and rapid metabolism, but not uptake regulate brain eicosapentaenoic acid levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. creative-bioarray.com [creative-bioarray.com]

- 9. Heptadecanoic acid inhibits cell proliferation in PC‑9 non‑small‑cell lung cancer cells with acquired gefitinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. genscript.com [genscript.com]

- 11. researchgate.net [researchgate.net]

- 12. Distribution of hexadecenoic, octadecenoic and octadecadienoic acid isomers in human tissue lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Wide-ranging alterations in the brain fatty acid complement of subjects with late Alzheimer’s disease as detected by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jfda-online.com [jfda-online.com]

- 18. lipidmaps.org [lipidmaps.org]

- 19. benchchem.com [benchchem.com]

- 20. biotna.net [biotna.net]

An In-depth Technical Guide to Margaroleic Acid: Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Margaroleic acid, systematically known as (9Z)-heptadecenoic acid, is a monounsaturated odd-chain fatty acid. While less common than its even-chained counterparts, it has garnered scientific interest due to its presence in various natural sources and its notable antifungal properties. This technical guide provides a comprehensive overview of the structure, chemical and physical properties, synthesis, and biological activities of this compound, with a focus on its mechanism of action as an antifungal agent. Detailed experimental methodologies and quantitative data are presented to support further research and development.

Structure and Chemical Identity

This compound is a carboxylic acid with a 17-carbon chain and a single cis-double bond located between the ninth and tenth carbon atoms.

-

IUPAC Name: (Z)-heptadec-9-enoic acid[1]

-

Synonyms: cis-9-Heptadecenoic acid, this compound, 9Z-Heptadecenoic acid[1][2][3]

-

Molecular Weight: 268.43 g/mol [4]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Physical State | Solid at room temperature | [1] |

| Melting Point | 13-13.5 °C | [4] |

| Boiling Point | 175 °C at 0.5 Torr | [4] |

| Density | 0.902 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | ||

| Water | Insoluble | |

| Ethanol | Soluble[2][3][4] | |

| Methanol | 207.81 g/L at 25°C | [2] |

| Isopropanol | 330.66 g/L at 25°C | [2] |

| XLogP3-AA | 6.9 | [2] |

Synthesis of this compound

The synthesis of this compound, with its characteristic cis-double bond, can be achieved through established organic chemistry reactions. While specific protocols for this compound are not abundant in the reviewed literature, analogous syntheses of other cis-monounsaturated fatty acids suggest the following viable routes:

Wittig Reaction

The Wittig reaction is a widely used method for the stereoselective synthesis of alkenes. To synthesize this compound, a phosphonium ylide would react with an aldehyde. A plausible retrosynthetic analysis suggests the disconnection at the double bond, leading to two synthons: an eight-carbon aldehyde (octanal) and a nine-carbon phosphonium ylide.

General Experimental Workflow for Wittig-based Synthesis:

Caption: General workflow for the synthesis of this compound via the Wittig reaction.

Alkyne Semi-hydrogenation

Another common strategy for the synthesis of cis-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline).

General Experimental Workflow for Alkyne Semi-hydrogenation:

Caption: General workflow for the synthesis of this compound via alkyne semi-hydrogenation.

Biological Activity: Antifungal Properties

This compound, produced by the yeast-like fungus Pseudozyma flocculosa, exhibits significant antifungal activity against a range of fungi.[4]

Proposed Mechanism of Antifungal Action

The primary mode of antifungal action of this compound is the disruption of the fungal cell membrane. The proposed mechanism involves a series of molecular events that lead to cytoplasmic disintegration. The sensitivity of a fungus to this compound is correlated with a low intrinsic sterol content in its membrane.

Caption: Proposed mechanism of antifungal action of this compound.

Experimental Protocol for Antifungal Activity Assessment

The following protocol is based on methodologies used to study the antifungal effects of cis-9-heptadecenoic acid.

4.2.1. Fungal Growth Inhibition Assay

-

Inoculum Preparation: Prepare a spore suspension or mycelial fragment suspension of the target fungus in a suitable liquid medium (e.g., Potato Dextrose Broth).

-

Treatment: Add this compound (dissolved in a suitable solvent like ethanol or DMSO) to the fungal culture to achieve the desired final concentration. An equivalent volume of the solvent should be added to the control cultures.

-

Incubation: Incubate the treated and control cultures under optimal growth conditions (temperature, agitation).

-

Assessment of Inhibition: Determine the fungal growth inhibition by measuring parameters such as dry weight of the mycelium, optical density of the culture, or by plating serial dilutions and counting colony-forming units (CFUs).

4.2.2. Analysis of Fungal Membrane Integrity

-

Lipid Extraction: After treatment with this compound, harvest the fungal cells and extract the total lipids using a standard method such as the Bligh-Dyer extraction.

-

Lipid Analysis: Analyze the lipid composition, particularly the sterol content, using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Membrane Fluidity Measurement: Assess changes in membrane fluidity using fluorescence anisotropy with a lipophilic probe like 1,6-diphenyl-1,3,5-hexatriene (DPH). An increase in fluidity is indicative of membrane disruption.

Spectroscopic Data

While detailed spectral data for this compound is not extensively published, general characteristics for fatty acids can be inferred.

-

¹H NMR: Characteristic signals would be expected for the olefinic protons (~5.3 ppm), the α- and β-protons relative to the carboxyl group, the allylic protons, the long methylene chain, and the terminal methyl group.

-

¹³C NMR: Resonances for the carboxyl carbon (~180 ppm), the olefinic carbons (~130 ppm), and the aliphatic carbons would be observed.

-

Mass Spectrometry: The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed, along with characteristic fragmentation patterns of fatty acids. For instance, in negative ion mode, the deprotonated molecule [M-H]⁻ would be prominent.[1]

Conclusion

This compound is a monounsaturated fatty acid with well-defined chemical and physical properties. Its most significant biological activity reported to date is its antifungal action, which proceeds through the disruption of the fungal cell membrane. The proposed mechanism, which is dependent on the sterol content of the fungal membrane, presents a potential target for the development of novel antifungal agents. The synthetic routes outlined provide a basis for obtaining this compound for further investigation. This guide serves as a foundational resource for researchers interested in exploring the chemical biology and therapeutic potential of this compound.

References

- 1. The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Specificity and mode of action of the antifungal fatty acid cis-9-heptadecenoic acid produced by Pseudozyma flocculosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Specificity and Mode of Action of the Antifungal Fatty Acid cis-9-Heptadecenoic Acid Produced by Pseudozyma flocculosa - PMC [pmc.ncbi.nlm.nih.gov]

Physiological Concentrations of Margaroleic Acid in Human Plasma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Margaroleic acid (cis-9-heptadecenoic acid, C17:1) is an odd-chain monounsaturated fatty acid found in human plasma. Unlike its more abundant even-chain counterparts, this compound is present in trace amounts and its physiological significance is an emerging area of research. This technical guide provides an in-depth overview of the physiological concentrations of this compound in human plasma, detailed experimental protocols for its quantification, and a discussion of its potential, though not yet fully elucidated, role in metabolic signaling.

Data Presentation: Plasma Concentrations of this compound

The concentration of this compound in human plasma can fluctuate based on dietary intake, particularly of dairy products, as well as individual metabolic differences. The following table summarizes quantitative data from a comprehensive study profiling fatty acid concentrations in a cohort of healthy young Canadian adults.

| Fatty Acid | Common Name | Mean (μmol/L) | Standard Deviation (μmol/L) | 5th Percentile (μmol/L) | 95th Percentile (μmol/L) | Reference |

| C17:1 | This compound | 11.1 | 5.4 | 4.6 | 21.8 | [Abdelmagid et al., 2015] |

Table 1: Plasma concentrations of this compound in healthy young adults (n=826). Data is for total plasma lipids.

Experimental Protocols for Quantification

The accurate quantification of this compound in human plasma is crucial for understanding its physiological roles. The most common methodologies involve lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography.

Key Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a standard method for the quantification of total fatty acids, including this compound, in human plasma.

1. Sample Preparation and Lipid Extraction:

-

Sample Collection: Blood is collected from fasting individuals into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.[1]

-

Internal Standard Addition: A known amount of an internal standard, typically a fatty acid not naturally abundant in plasma (e.g., heptadecanoic acid, C17:0, for studies not focusing on odd-chain fatty acids, or a deuterated standard like d3-C17:0), is added to the plasma sample.[1] This allows for correction for sample loss during preparation and for accurate quantification.

-

Lipid Extraction: Total lipids are extracted from the plasma using a solvent mixture, most commonly chloroform:methanol (2:1, v/v).[1] The mixture is vortexed and then centrifuged to separate the organic (lipid-containing) and aqueous layers. The lower organic phase is collected.

2. Saponification and Derivatization (Methylation):

-

Saponification: The extracted lipids are saponified (hydrolyzed) to release the fatty acids from their esterified forms (e.g., triglycerides, phospholipids). This is typically achieved by heating with a methanolic potassium hydroxide (KOH) solution.

-

Methylation: The free fatty acids are then derivatized to their corresponding fatty acid methyl esters (FAMEs). This is a critical step to increase the volatility of the fatty acids for gas chromatography. A common methylating agent is boron trifluoride (BF3) in methanol, followed by heating.[1]

3. FAMEs Extraction and Sample Preparation for GC-MS:

-

Extraction of FAMEs: The FAMEs are extracted from the reaction mixture using a nonpolar solvent such as hexane. The hexane layer, containing the FAMEs, is carefully collected.

-

Sample Concentration: The hexane extract is often evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a smaller volume of a suitable solvent for injection into the GC-MS.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Injection: A small volume of the prepared FAMEs sample is injected into the GC.

-

Separation: The FAMEs are separated based on their boiling points and polarity as they pass through a long capillary column (e.g., a highly polar biscyanopropyl polysiloxane column). The oven temperature is programmed to ramp up over time to facilitate the separation of a wide range of fatty acids.

-

Detection and Quantification: As the separated FAMEs elute from the GC column, they enter the mass spectrometer. The mass spectrometer ionizes the FAMEs and separates the resulting ions based on their mass-to-charge ratio. The instrument is typically operated in selected ion monitoring (SIM) mode for higher sensitivity and specificity, where only the characteristic ions for each FAME of interest are monitored. The abundance of each FAME is quantified by comparing its peak area to that of the internal standard.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the quantification of this compound in human plasma using GC-MS.

Caption: Workflow for the quantification of this compound in human plasma.

Signaling Pathways

Currently, there is a lack of specific scientific literature detailing signaling pathways that are directly initiated or significantly modulated by this compound. Research on fatty acid signaling has predominantly focused on more abundant long-chain fatty acids.

However, it is plausible that this compound, as a fatty acid, may interact with known fatty acid sensing receptors, although its affinity and the physiological relevance of such interactions remain to be determined. Key signaling pathways for other long-chain fatty acids that could be investigated for their interaction with this compound include:

-

G-protein coupled receptors (GPCRs): Receptors such as GPR40 (also known as Free Fatty Acid Receptor 1, FFAR1) and GPR120 (FFAR4) are activated by medium and long-chain fatty acids and are involved in processes like insulin secretion and anti-inflammatory responses.

-

Peroxisome Proliferator-Activated Receptors (PPARs): These are nuclear receptors that are activated by fatty acids and their derivatives, and they play a crucial role in lipid and glucose metabolism.

The metabolism of odd-chain fatty acids, including this compound, results in the production of propionyl-CoA, which can enter the Krebs cycle after being converted to succinyl-CoA. This metabolic fate is distinct from that of even-chain fatty acids, which primarily yield acetyl-CoA.

The following diagram illustrates a generalized fatty acid signaling pathway through a G-protein coupled receptor, which could be a potential, though unconfirmed, mechanism for this compound.

Caption: A generalized fatty acid signaling pathway via a G-protein coupled receptor.

Conclusion

This compound is a minor but consistently present component of the human plasma fatty acid profile. Standardized protocols, primarily based on GC-MS, allow for its reliable quantification. While its specific roles in cellular signaling are yet to be fully elucidated, its unique status as an odd-chain monounsaturated fatty acid warrants further investigation, particularly in the context of metabolic health and disease. The data and methodologies presented in this guide provide a foundation for researchers and drug development professionals to further explore the significance of this intriguing fatty acid.

References

A Technical Guide to the Structural and Physicochemical Distinctions Between Margaroleic Acid and Margaric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural and physicochemical differences between margaroleic acid and margaric acid. It includes a detailed comparison of their properties, in-depth experimental protocols for their differentiation, and visualizations of relevant biochemical pathways.

Core Structural Differences

Margaric acid and this compound are both odd-chain fatty acids containing 17 carbon atoms. The fundamental structural distinction lies in the presence of a double bond in this compound, rendering it unsaturated, while margaric acid is a saturated fatty acid.

-

Margaric Acid (Heptadecanoic Acid): As a saturated fatty acid, all carbon-carbon bonds in its aliphatic chain are single bonds. Its molecular formula is C17H34O2.[1][2][3] The linear structure of margaric acid allows for efficient packing of its molecules, leading to stronger intermolecular forces.

-

This compound ((Z)-9-Heptadecenoic Acid): This is a monounsaturated fatty acid with the molecular formula C17H32O2.[4][5] The most common isomer is cis-9-heptadecenoic acid, where the double bond is located between the 9th and 10th carbon atoms with a cis configuration.[4][6] This cis double bond introduces a distinct kink in the hydrocarbon chain, which hinders close packing of the molecules. Other isomers, such as trans-10-heptadecenoic acid, also exist in nature.[7]

Comparative Physicochemical Data

The structural variance between these two fatty acids gives rise to notable differences in their physical and chemical properties. The following table summarizes key quantitative data for margaric acid and cis-9-margaroleic acid.

| Property | Margaric Acid (C17:0) | This compound (cis-9-C17:1) |

| Molecular Formula | C17H34O2 | C17H32O2 |

| Molecular Weight | 270.45 g/mol [2] | 268.4 g/mol [4] |

| Melting Point | 61.3 °C[2] | Data not readily available; expected to be lower than margaric acid |

| Boiling Point | 227 °C at 100 mmHg[2] | Estimated at 348 °C[4] |

| Solubility in Water | Insoluble | Insoluble |

| Solubility in Ethanol | Soluble[8] | 298.59 g/L at 25°C[4] |

| Appearance | White crystalline solid[2] | Solid[5] |

Experimental Protocols for Differentiation

The differentiation and quantification of margaric acid and this compound in biological or chemical samples typically involve lipid extraction, derivatization, and chromatographic separation.

Lipid Extraction and Saponification

The initial step involves extracting the total lipids from the sample matrix. This is followed by saponification to hydrolyze the ester linkages and liberate the free fatty acids.

Protocol: Lipid Extraction and Saponification

-

Lipid Extraction (Folch Method):

-

Homogenize the sample in a 2:1 (v/v) mixture of chloroform and methanol.

-

Add 0.2 volumes of a 0.9% NaCl solution to the extract to induce phase separation.

-

The lower chloroform phase, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

-

-

Saponification:

-

Dissolve the dried lipid extract in a solution of 0.5 M KOH in methanol.

-

Heat the mixture at 70°C for 1-2 hours to ensure complete hydrolysis of ester bonds.

-

After cooling, acidify the solution with HCl to a pH of approximately 2 to protonate the fatty acid salts, forming free fatty acids.

-

Extract the free fatty acids from the aqueous methanol solution using a non-polar solvent like hexane.

-

Wash the hexane extract with water to remove any remaining salts and acid.

-

Dry the hexane phase over anhydrous sodium sulfate and evaporate the solvent to obtain the free fatty acid fraction.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs)

For gas chromatography (GC) analysis, the free fatty acids are converted into their more volatile and less polar methyl esters (FAMEs).

Protocol: Boron Trifluoride-Methanol Method

-

Esterification:

-

Add 1-2 mL of 14% boron trifluoride (BF3) in methanol to the dried free fatty acid sample.

-

Heat the mixture in a sealed vial at 60-100°C for 5-10 minutes.

-

Cool the reaction mixture to room temperature.

-

-

Extraction of FAMEs:

-

Add 1 mL of water and 1 mL of hexane to the vial.

-

Vortex vigorously to partition the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC is the primary technique for separating and quantifying margaric and this compound methyl esters. The difference in saturation and the resulting slight difference in boiling point and polarity allow for their separation on a suitable GC column.

Protocol: GC-MS Analysis of FAMEs

-

Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) is used.

-

Column: A polar capillary column, such as one with a polyethylene glycol (e.g., Carbowax) or a biscyanopropyl stationary phase, is typically employed for the separation of saturated and unsaturated FAMEs.

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the heated GC inlet.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 3-5°C/min).

-

Detection: As the FAMEs elute from the column, they are ionized and fragmented in the mass spectrometer. The mass spectrum of each compound provides a unique fragmentation pattern that allows for positive identification. Margaric acid methyl ester will have a molecular ion peak corresponding to its molecular weight, while this compound methyl ester will have a molecular ion peak that is 2 Da lower due to the presence of the double bond.

-

Quantification: The area under the chromatographic peak for each FAME is proportional to its concentration in the sample. By using an internal standard, the absolute concentration of margaric and margaroleic acids can be determined.

Biochemical Pathways

Margaric acid and this compound are odd-chain fatty acids, and their biosynthesis follows a distinct pathway compared to the more common even-chain fatty acids.

Biosynthesis of Odd-Chain Fatty Acid Backbone

The synthesis of odd-chain fatty acids is initiated with propionyl-CoA as the primer, in contrast to acetyl-CoA which is the primer for even-chain fatty acids.[9]

Caption: Initial steps of odd-chain fatty acid biosynthesis using propionyl-CoA as a primer.

Desaturation of Margaric Acid

This compound is formed from margaric acid through a desaturation reaction catalyzed by a stearoyl-CoA desaturase-like enzyme. This reaction introduces a double bond into the saturated fatty acyl chain.

Caption: Enzymatic conversion of margaric acid to this compound via desaturation.

Conclusion

The primary difference between this compound and margaric acid is the presence of a double bond in the former, which classifies it as an unsaturated fatty acid, while the latter is saturated. This single structural variation leads to significant differences in their physicochemical properties, which are exploited for their analytical separation and identification. The detailed protocols provided in this guide offer a robust framework for researchers to accurately differentiate and quantify these two important odd-chain fatty acids.

References

- 1. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. scent.vn [scent.vn]

- 5. cis-9-Heptadecenoic Acid | CAS 1981-50-6 | Cayman Chemical | Biomol.com [biomol.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Lipid extraction and FA lipidomic analysis [bio-protocol.org]

- 8. Frontiers | De novo Biosynthesis of Odd-Chain Fatty Acids in Yarrowia lipolytica Enabled by Modular Pathway Engineering [frontiersin.org]

- 9. Odd-chain fatty acid - Wikipedia [en.wikipedia.org]

The Anti-inflammatory Potential of Margaroleic Acid: A Technical Whitepaper for Researchers

Disclaimer: This document provides a technical overview of the potential anti-inflammatory properties of Margaroleic acid. It is intended for researchers, scientists, and drug development professionals. Direct research on the anti-inflammatory effects of this compound is limited. Therefore, this paper synthesizes information from studies on structurally related odd-chain fatty acids, particularly heptadecanoic acid (C17:0), and the established anti-inflammatory mechanisms of monounsaturated fatty acids to infer potential activities and guide future research.

Executive Summary

This compound ((9Z)-heptadec-9-enoic acid) is a monounsaturated odd-chain fatty acid found in trace amounts in ruminant fats and certain plant-based oils. While the anti-inflammatory and antioxidative properties of fatty acids are well-documented, specific research into this compound's therapeutic potential remains nascent. This whitepaper explores the hypothesized anti-inflammatory mechanisms of this compound by examining the biological activities of its saturated counterpart, heptadecanoic acid, and the broader class of monounsaturated fatty acids. We present potential signaling pathways of interest, detailed experimental protocols for investigation, and a framework for the systematic evaluation of this compound as a potential anti-inflammatory agent.

Introduction: The Emerging Interest in Odd-Chain Fatty Acids

Odd-chain fatty acids (OCFAs) have garnered increasing attention for their potential roles in metabolic health and disease modulation. Unlike their even-chained counterparts, OCFAs are less common in the human diet and are often used as biomarkers for the consumption of dairy and ruminant fats. Emerging evidence suggests that OCFAs may possess unique biological activities, including anti-inflammatory effects. This compound, as a C17:1 monounsaturated fatty acid, stands at the intersection of two classes of lipids with known immunomodulatory properties. This paper aims to provide a comprehensive technical guide for the scientific community to explore the anti-inflammatory potential of this unique lipid.

Current State of Research: Evidence from Related Fatty Acids

Direct experimental data on the anti-inflammatory properties of this compound is scarce. However, studies on its saturated analog, heptadecanoic acid (C17:0), and other monounsaturated fatty acids (MUFAs) provide a foundation for hypothesizing its potential mechanisms of action.

Insights from Heptadecanoic Acid (C17:0)

Heptadecanoic acid has been investigated for its effects on inflammatory signaling. While some in vivo studies have yielded inconclusive results, in vitro studies in hepatocytes suggest that C17:0 can diminish pro-inflammatory signaling.[1] A key finding is the reduction in the expression of Tumor Necrosis Factor-alpha (TNF-α), a pivotal pro-inflammatory cytokine.[1] Furthermore, treatment with C17:0 has been shown to decrease the phosphorylation of key signaling proteins JAK2 and STAT3, suggesting an inhibitory effect on the JAK/STAT pathway.[1]

Table 1: Summary of Semi-Quantitative Data on the Anti-inflammatory Effects of Heptadecanoic Acid (C17:0)

| Parameter | Cell Type | Treatment | Observed Effect | Reference |

| TNF-α mRNA Expression | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Reduced Expression | [1] |

| JAK2 Phosphorylation | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Decreased Phosphorylation | [1] |

| STAT3 Phosphorylation | Primary Hepatocytes | Heptadecanoic Acid (C17:0) | Decreased Phosphorylation | [1] |

Note: This table presents data for heptadecanoic acid (C17:0) as a proxy due to the limited availability of data for this compound.

General Anti-inflammatory Mechanisms of Monounsaturated Fatty Acids (MUFAs)

Monounsaturated fatty acids are generally considered to have anti-inflammatory properties, in contrast to the often pro-inflammatory effects of saturated fatty acids.[2][3] Their mechanisms of action are multifaceted and include:

-

Inhibition of NF-κB Signaling: MUFAs can suppress the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammatory gene expression.[2][4] This inhibition can occur through various upstream mechanisms, including modulation of Toll-like receptor (TLR) signaling.[2][4]

-

Activation of PPARs: Peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ, are nuclear receptors with potent anti-inflammatory activities. MUFAs are known to be ligands for PPARs, and their activation can lead to the downregulation of pro-inflammatory cytokine production.[4]

-

Modulation of the NLRP3 Inflammasome: Unlike some saturated fatty acids that can activate the NLRP3 inflammasome to promote IL-1β secretion, unsaturated fatty acids like oleic acid do not typically induce its activation.[3]

Hypothesized Signaling Pathways for this compound

Based on the evidence from related fatty acids, this compound may exert anti-inflammatory effects through the modulation of key signaling pathways. The following diagrams illustrate these potential mechanisms.

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway. This diagram illustrates the potential mechanism by which this compound may inhibit the activation of the IKK complex, preventing the release and nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes.

Figure 2: Potential Modulation of the MAPK Signaling Pathway. This diagram shows the hypothesized inhibitory effect of this compound on the upstream kinases of the MAPK pathway, which could lead to reduced activation of transcription factors like AP-1 and a dampened inflammatory response.

Experimental Protocols for Assessing Anti-inflammatory Activity

The following section details standard experimental protocols that can be employed to investigate the anti-inflammatory properties of this compound.

In Vitro Assays

Figure 3: General In Vitro Experimental Workflow. A flowchart outlining the key steps for assessing the anti-inflammatory effects of this compound in a cell culture model.

-

Cell Lines: Murine macrophages (RAW 264.7), human monocytic cells (THP-1), or primary human peripheral blood mononuclear cells (PBMCs) are suitable models.

-

Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

-

This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO) and dilute to final concentrations in culture media. A vehicle control should always be included.

-

Inflammatory Stimulus: Induce an inflammatory response by treating cells with lipopolysaccharide (LPS; 100 ng/mL to 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (10-20 ng/mL).

-

Treatment Protocol: Pre-treat cells with varying concentrations of this compound for 1-2 hours before adding the inflammatory stimulus, or co-treat simultaneously, depending on the experimental question.

-

Objective: To measure the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.

-

Procedure:

-

After the treatment period, collect the cell culture supernatant.

-

Centrifuge to remove cellular debris.

-

Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions (e.g., R&D Systems, eBioscience).

-

Read the absorbance on a microplate reader at the appropriate wavelength.

-

Calculate cytokine concentrations based on a standard curve.

-

-

Data Presentation: Results can be presented as pg/mL or ng/mL of cytokine. The inhibitory effect of this compound can be expressed as a percentage reduction in cytokine secretion compared to the stimulated control, and IC50 values can be calculated.

-

Objective: To determine the effect of this compound on the mRNA expression of inflammatory genes.

-

Procedure:

-

Lyse the cells and extract total RNA using a commercial kit (e.g., Qiagen RNeasy Kit).

-

Assess RNA quality and quantity using a spectrophotometer.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for target genes (e.g., Tnf, Il6, Il1b, Nos2) and a housekeeping gene (e.g., Gapdh, Actb).

-

Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

-

-

Objective: To investigate the effect of this compound on the phosphorylation and activation of key proteins in inflammatory signaling pathways (e.g., NF-κB, MAPKs).

-

Procedure:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against total and phosphorylated forms of target proteins (e.g., p-p65, p65, p-p38, p38).

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software.

-

In Vivo Models of Inflammation

-

LPS-Induced Endotoxemia Model:

-

Animals: C57BL/6 mice are commonly used.

-

Protocol: Administer this compound (e.g., by oral gavage) for a specified period. Induce systemic inflammation by intraperitoneal injection of LPS.

-

Endpoints: Collect blood samples to measure serum cytokine levels. Harvest tissues (e.g., liver, lung) for histological analysis and measurement of inflammatory markers.

-

-

Carrageenan-Induced Paw Edema Model:

-

Animals: Wistar or Sprague-Dawley rats are often used.

-

Protocol: Administer this compound orally prior to the induction of inflammation. Inject carrageenan into the sub-plantar region of the hind paw.

-

Endpoints: Measure the increase in paw volume at various time points using a plethysmometer.

-

Conclusion and Future Directions

While direct evidence is currently lacking, the existing literature on odd-chain and monounsaturated fatty acids provides a strong rationale for investigating the anti-inflammatory properties of this compound. The proposed mechanisms, centered around the inhibition of the NF-κB and MAPK pathways, offer a solid starting point for hypothesis-driven research. The experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to systematically evaluate the efficacy and mechanisms of action of this compound.

Future research should focus on:

-

In vitro screening: Utilizing the described cell-based assays to determine the direct effects of this compound on inflammatory responses and to elucidate the underlying signaling pathways.

-

In vivo validation: Employing animal models of inflammation to assess the therapeutic potential of this compound in a physiological context.

-

Structure-activity relationship studies: Comparing the anti-inflammatory potency of this compound with its saturated counterpart (heptadecanoic acid) and other C17 fatty acid isomers to understand the role of the double bond.

A thorough investigation into the anti-inflammatory properties of this compound could unveil a novel therapeutic agent for the management of inflammatory diseases and contribute to a deeper understanding of the immunomodulatory roles of dietary lipids.

References

- 1. Heptadecanoic Acid Is Not a Key Mediator in the Prevention of Diet-Induced Hepatic Steatosis and Insulin Resistance in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The role of dietary fatty acid intake in inflammatory gene expression: a critical review: O papel da ingestão dos ácidos graxos da dieta na expressão de genes inflamatórios: uma revisão crítica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Monounsaturated Fatty Acids in Obesity-Related Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

The Antioxidative Potential of Heptadecenoic (C17:1) Fatty Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heptadecenoic acid (C17:1), a monounsaturated odd-chain fatty acid, has garnered interest for its potential health benefits. While direct research into its specific antioxidative mechanisms is still emerging, its association with anti-inflammatory properties suggests a role in mitigating oxidative stress. This technical guide provides a comprehensive overview of the current state of knowledge regarding the antioxidative effects of C17:1 and its closely related saturated odd-chain fatty acids, pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0). This document summarizes available data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and development in this area.

Introduction to C17:1 Fatty Acid and Oxidative Stress

Heptadecenoic acid, also known as margaroleic acid, is a monounsaturated odd-chain fatty acid found in trace amounts in ruminant fats and some plant oils.[1] Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key contributor to the pathogenesis of numerous chronic diseases. While research has broadly associated certain fatty acids with either pro- or anti-oxidative effects, the specific role of C17:1 is an area of active investigation. Some studies have associated (Z)-9-Heptadecenoic acid with antioxidant and anti-inflammatory properties, suggesting its potential as a bioactive molecule for addressing allergies and autoimmune diseases.[2]

Due to the limited direct experimental data on the antioxidative mechanisms of C17:1, this guide will also provide a detailed examination of its saturated counterparts, C15:0 and C17:0, for which more extensive research is available. Understanding the bioactivities of these structurally similar fatty acids can provide valuable insights and hypotheses for future studies on C17:1.

Antioxidative and Anti-inflammatory Effects of Odd-Chain Fatty Acids

While specific quantitative data on the direct antioxidant activity of C17:1 is not yet well-documented in the literature, the anti-inflammatory effects of odd-chain fatty acids, in general, are more thoroughly described. Inflammation is intrinsically linked to oxidative stress, with each process capable of inducing and amplifying the other. Therefore, the anti-inflammatory properties of these fatty acids are highly relevant to their potential antioxidative capacity.

Insights from C15:0 and C17:0

Research into the saturated odd-chain fatty acids C15:0 and C17:0 has provided evidence of their ability to modulate key signaling pathways involved in inflammation and cellular stress responses. These fatty acids have been shown to suppress inflammatory signaling and, in the case of C15:0, reduce the production of mitochondrial ROS.

Key Signaling Pathways

Several signaling pathways are implicated in the biological effects of odd-chain fatty acids. While direct evidence for C17:1 is still needed, studies on C15:0 and C17:0 have identified their interaction with the NF-κB and JAK/STAT pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses. Certain saturated fatty acids can activate the NF-κB pathway, leading to the production of pro-inflammatory cytokines. The modulation of this pathway by odd-chain fatty acids is a critical area of investigation for their anti-inflammatory and, by extension, antioxidative effects.

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is another critical communication hub for cytokine signaling, which is heavily involved in inflammation. Treatment of primary hepatocytes with C15:0 and C17:0 has been shown to suppress JAK2/STAT3 signaling, indicating a potential anti-inflammatory mechanism.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological effects of odd-chain fatty acids from relevant studies. It is important to note that this data primarily pertains to C15:0 and C17:0.

| Fatty Acid | Cell Type/Model | Parameter Measured | Concentration | Result |

| C15:0 | Primary Mouse Hepatocytes | TNFα mRNA expression | 125 µM | Reduced expression |

| C17:0 | Primary Mouse Hepatocytes | TNFα mRNA expression | 125 µM | Reduced expression |

| C15:0 | Primary Mouse Hepatocytes | p-AKT (Insulin Stimulated) | 125 µM | Increased phosphorylation |

| C17:0 | Primary Mouse Hepatocytes | p-AKT (Insulin Stimulated) | 125 µM | No significant change |

| C17:0 | Primary Mouse Hepatocytes | Lipogenic gene expression (Fasn, Elovl6, Scd1) | 125 µM | Increased mRNA expression |

Experimental Protocols

This section details the methodologies used in key studies investigating the effects of odd-chain fatty acids. These protocols can serve as a reference for designing future experiments on C17:1.

In Vitro Hepatocyte Treatment

-

Objective: To assess the direct effects of odd-chain fatty acids on liver cells.

-

Cell Line: Primary hepatocytes isolated from male C57BL/6JRj mice (10-14 weeks old).

-

Treatment: Cells were treated with 125 µM of pentadecanoic acid (C15:0) or heptadecanoic acid (C17:0). The fatty acids were complexed with bovine serum albumin (BSA) and palmitic acid (PA) at a concentration of 125 µM BSA to 250 µM PA. To prevent lipotoxicity, half of the PA concentration was replaced by the respective odd-chain fatty acid.

-

Incubation: Treatment was carried out for 24 or 48 hours in serum starvation media.

-

Analysis: Following incubation, cells were harvested for various analyses, including quantitative real-time PCR (qRT-PCR) for gene expression (e.g., Tnfa, Fasn, Scd1) and Western blotting for protein expression and phosphorylation status (e.g., p-AKT, total AKT).

Conclusion and Future Directions

The current body of scientific literature suggests that heptadecenoic acid (C17:1) may possess beneficial antioxidative and anti-inflammatory properties. However, there is a clear need for further research to elucidate its specific molecular mechanisms of action. The more extensive data available for the related saturated odd-chain fatty acids, C15:0 and C17:0, indicate that modulation of inflammatory signaling pathways such as NF-κB and JAK/STAT may be a key aspect of their bioactivity.

Future research should focus on:

-

Direct Antioxidant Assays: Quantifying the radical scavenging and ROS-quenching capabilities of C17:1 in various in vitro systems.

-

Cellular Models of Oxidative Stress: Investigating the effects of C17:1 on cell viability, lipid peroxidation, and the activity of endogenous antioxidant enzymes (e.g., superoxide dismutase, catalase, glutathione peroxidase) in response to oxidative insults.

-

Signaling Pathway Analysis: Determining whether C17:1 activates the Nrf2 pathway, a master regulator of the antioxidant response, or modulates other relevant pathways like NF-κB and MAPKs in a manner distinct from its saturated counterparts.

-

In Vivo Studies: Evaluating the impact of dietary C17:1 on biomarkers of oxidative stress and inflammation in preclinical animal models.

A deeper understanding of the antioxidative effects of C17:1 will be crucial for evaluating its potential as a nutraceutical or therapeutic agent for the prevention and management of oxidative stress-related diseases.

References

The Endogenous Synthesis of Odd-Chain Fatty Acids in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Odd-chain fatty acids (OCFAs), once considered minor components of the human lipidome, are gaining significant attention for their roles in metabolic health and disease. While dietary intake, particularly from dairy and ruminant fats, contributes to bodily OCFA pools, compelling evidence demonstrates robust endogenous synthesis in humans. This technical guide provides an in-depth exploration of the core pathways of human OCFA biogenesis, focusing on the enzymatic machinery, substrate availability, and regulatory mechanisms. We present a consolidation of quantitative data on OCFA distribution, detail key experimental methodologies for their study, and provide visual representations of the primary synthesis pathways to support further research and therapeutic development in this burgeoning field.

Introduction

Odd-chain fatty acids (OCFAs) are fatty acids that possess an odd number of carbon atoms in their aliphatic tail. The most common OCFAs in humans are pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0)[1]. Historically, plasma levels of these fatty acids were primarily considered biomarkers for the consumption of dairy and ruminant fats[2]. However, a growing body of research indicates that endogenous synthesis significantly contributes to the circulating pool of OCFAs, potentially linking them to fundamental metabolic processes and offering new therapeutic targets[1][3]. This guide delineates the key pathways of endogenous OCFA synthesis: de novo synthesis utilizing propionyl-CoA as a primer and the α-oxidation of even-chain fatty acids.

Core Pathways of Endogenous OCFA Synthesis

De Novo Synthesis via Propionyl-CoA Priming

The canonical pathway for fatty acid synthesis involves the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, initiated by acetyl-CoA. For the synthesis of OCFAs, the initial primer is propionyl-CoA, a three-carbon molecule[2][4].

Key Substrates and Enzymes:

-

Propionyl-CoA: The essential precursor for OCFA synthesis. Its primary sources in humans include:

-

The catabolism of branched-chain amino acids (isoleucine, valine, and threonine) and methionine[5][6].

-